

Spectroscopic Analysis of 2-Amino-4-bromo-3nitropyridine: A Technical Overview

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Compound of Interest		
Compound Name:	2-Amino-4-bromo-3-nitropyridine	
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An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **2-Amino-4-bromo-3-nitropyridine**. This document summarizes available spectroscopic data (NMR, IR, MS) and outlines the general experimental protocols for their acquisition.

Introduction

2-Amino-4-bromo-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural characterization is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the molecular structure of this compound. This guide provides a summary of the expected spectroscopic data for **2-Amino-4-bromo-3-nitropyridine** and the general methodologies for obtaining this information.

Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for **2-Amino-4-bromo-3-nitropyridine** is not readily available in public scientific literature, the following tables present predicted data and data from closely related analogs to provide a foundational understanding.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)



Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2-8.4	d	~5.0	H-6
~7.0-7.2	d	~5.0	H-5
~6.5-7.0	br s	-	NH ₂

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm)	Assignment
~158-160	C-2
~150-152	C-6
~135-137	C-3
~110-112	C-4
~110-112	C-5

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (amino group)
3100-3000	Medium	C-H stretching (aromatic)
1640-1600	Strong	N-H bending (amino group)
1580-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
1550-1490	Strong, Asymmetric	N-O stretching (nitro group)
1360-1320	Strong, Symmetric	N-O stretching (nitro group)
1100-1000	Medium	C-N stretching
800-700	Medium-Strong	C-Br stretching



Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
217/219	[M] ⁺ Molecular ion peak (presence of Bromine isotopes ⁷⁹ Br and ⁸¹ Br in ~1:1 ratio)
201/203	[M-O] ⁺
171/173	[M-NO ₂]+
142	[M-Br]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Amino-4-bromo-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-bromo-3-nitropyridine
 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
 Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

• Sample Preparation: Prepare the sample using one of the following methods:



- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

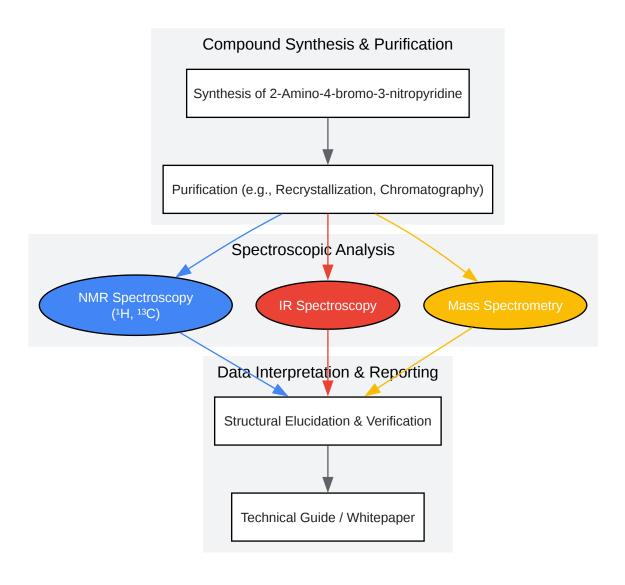
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole mass analyzer).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-bromo-3-nitropyridine**.





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Workflow for Spectroscopic Characterization

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